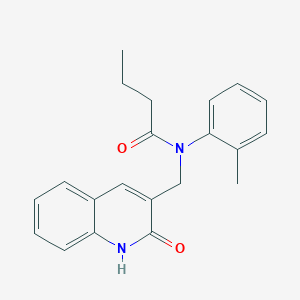![molecular formula C18H20N4O2S B7712988 3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]-N-[4-(propan-2-YL)-1,3-thiazol-2-YL]propanamide](/img/structure/B7712988.png)
3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]-N-[4-(propan-2-YL)-1,3-thiazol-2-YL]propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]-N-[4-(propan-2-YL)-1,3-thiazol-2-YL]propanamide is a complex organic compound that features a combination of oxadiazole and thiazole rings. These heterocyclic structures are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]-N-[4-(propan-2-YL)-1,3-thiazol-2-YL]propanamide typically involves the formation of the oxadiazole and thiazole rings followed by their coupling. One common method involves the cyclization of appropriate hydrazides with carboxylic acids to form the oxadiazole ring. The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to maintain precise control over reaction conditions such as temperature, pressure, and pH.
化学反应分析
Types of Reactions
3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]-N-[4-(propan-2-YL)-1,3-thiazol-2-YL]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions vary, but may include the use of catalysts such as palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
科学研究应用
3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]-N-[4-(propan-2-YL)-1,3-thiazol-2-YL]propanamide has been explored for various scientific research applications:
Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Its potential biological activities, such as antimicrobial and anticancer properties, are of significant interest.
Medicine: The compound is investigated for its potential therapeutic effects, including its ability to interact with specific biological targets.
Industry: It may be used in the development of new materials or as a precursor for other complex molecules.
作用机制
The mechanism by which 3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]-N-[4-(propan-2-YL)-1,3-thiazol-2-YL]propanamide exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to form specific interactions, such as hydrogen bonds or hydrophobic interactions, which can modulate the activity of these targets.
相似化合物的比较
Similar Compounds
3-(4-Methylphenyl)-1,2,4-oxadiazole: Shares the oxadiazole ring but lacks the thiazole moiety.
N-(4-Isopropylthiazol-2-yl)propanamide: Contains the thiazole ring but lacks the oxadiazole moiety.
Uniqueness
3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]-N-[4-(propan-2-YL)-1,3-thiazol-2-YL]propanamide is unique due to the combination of both oxadiazole and thiazole rings in its structure
属性
IUPAC Name |
3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-propan-2-yl-1,3-thiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2S/c1-11(2)14-10-25-18(19-14)20-15(23)8-9-16-21-17(22-24-16)13-6-4-12(3)5-7-13/h4-7,10-11H,8-9H2,1-3H3,(H,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIBMWIKKNGVWFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CCC(=O)NC3=NC(=CS3)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
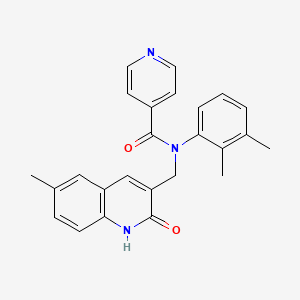
![N-benzyl-N-{2-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-2-oxoethyl}benzenesulfonamide (non-preferred name)](/img/structure/B7712924.png)
![1-(2-Fluorophenyl)-4-[4-methoxy-3-(5-methyl-1,2,4-oxadiazol-3-YL)benzenesulfonyl]piperazine](/img/structure/B7712925.png)
![3-chloro-N-[2-methoxy-5-(oxolan-2-ylmethylsulfamoyl)phenyl]benzamide](/img/structure/B7712938.png)
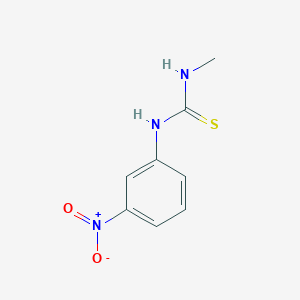
![Methyl 2-[benzyl-(2,5-dimethoxyphenyl)sulfonylamino]acetate](/img/structure/B7712943.png)
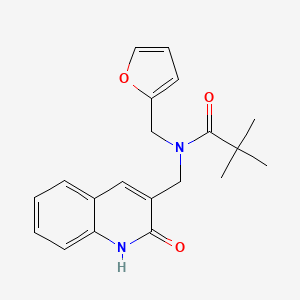
![3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-cyclohexylpropanamide](/img/structure/B7712956.png)
![N-(4-fluorophenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B7712968.png)
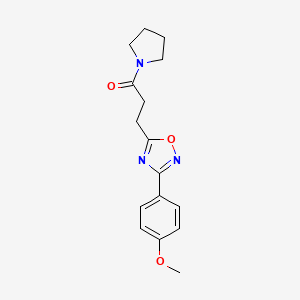
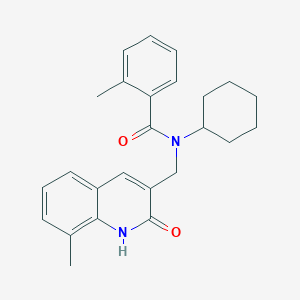
![N-benzyl-N-methyl-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide](/img/structure/B7712982.png)
![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbutanamide](/img/structure/B7712993.png)
